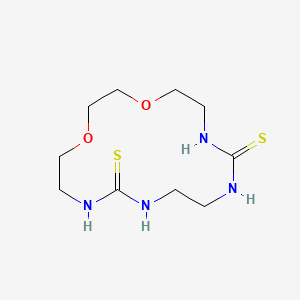
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is a macrocyclic compound with a unique structure that includes oxygen, nitrogen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of diethylenetriamine with formaldehyde and hydrogen sulfide under controlled conditions to form the macrocyclic structure . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the macrocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the nitrogen atoms can yield various substituted derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione involves its ability to form stable complexes with metal ions. The oxygen, nitrogen, and sulfur atoms in the macrocyclic structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can interact with biological molecules and pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,10-Dioxa-4,7,13,16-tetraazacyclooctadecane: Another macrocyclic compound with similar donor atoms but a different ring size.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: A smaller macrocycle with similar functional groups.
1,3,5,8,10,12-Hexaazacyclotetradecane: A macrocycle with more nitrogen atoms and different coordination properties.
Uniqueness
1,14-Dioxa-4,6,9,11-tetraazacyclohexadecane-5,10-dithione is unique due to its specific combination of oxygen, nitrogen, and sulfur atoms, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring selective metal ion binding and stability under various conditions .
特性
分子式 |
C10H20N4O2S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1,14-dioxa-4,6,9,11-tetrazacyclohexadecane-5,10-dithione |
InChI |
InChI=1S/C10H20N4O2S2/c17-9-11-1-2-12-10(18)14-4-6-16-8-7-15-5-3-13-9/h1-8H2,(H2,11,13,17)(H2,12,14,18) |
InChIキー |
NAULBTGJNMQAJS-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=S)NCCOCCOCCNC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


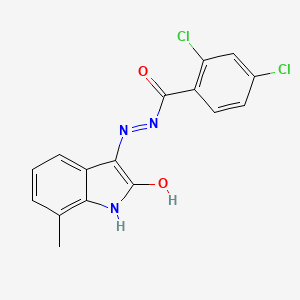
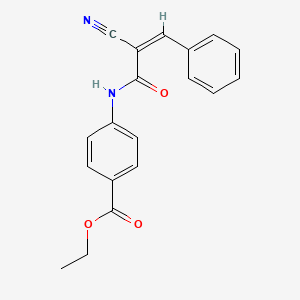
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)


![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
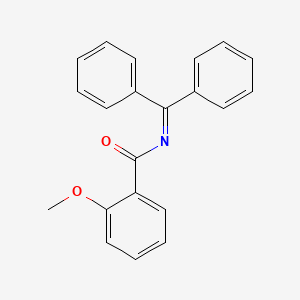
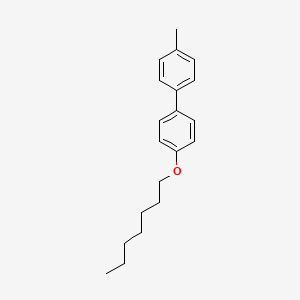
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)

